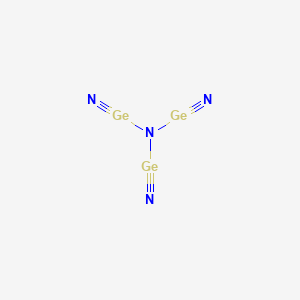
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone, also known as HTPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not fully understood. However, it is believed that the compound binds to copper ions through its hydroxyl and carbonyl groups, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the compound's effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. However, one limitation is that 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not water-soluble, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several potential future directions for research on 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone. One area of interest is the development of new methods for synthesizing the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone and its potential applications in various fields, including biomedical imaging and environmental monitoring.
In conclusion, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. While further research is needed to fully understand its properties and effects, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone shows promise as a fluorescent probe for the detection of copper ions and has the potential for use in biomedical imaging and environmental monitoring.
Méthodes De Synthèse
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone can be synthesized through several methods, including the oxidation of 1-(5-hydroxy-2,3,4-trimethylphenyl)ethanol using potassium permanganate or sodium hypochlorite. Another method involves the reaction of 2,4,6-trimethylphenol with acetylacetone in the presence of a catalyst.
Applications De Recherche Scientifique
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.
Propriétés
Numéro CAS |
13667-28-2 |
|---|---|
Nom du produit |
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(5-hydroxy-2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-7(2)10(9(4)12)5-11(13)8(6)3/h5,13H,1-4H3 |
Clé InChI |
MZAKYHOEXBCUPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
SMILES canonique |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






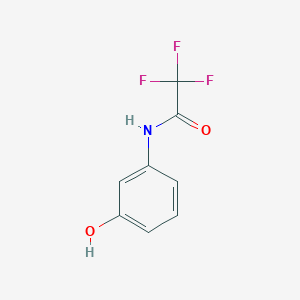

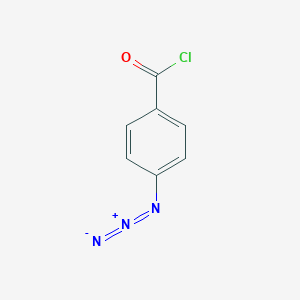
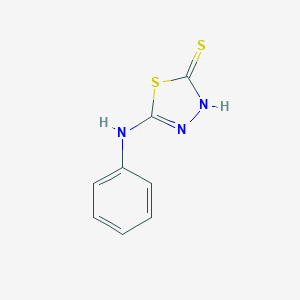
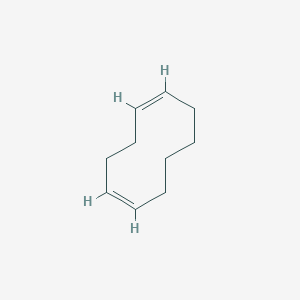
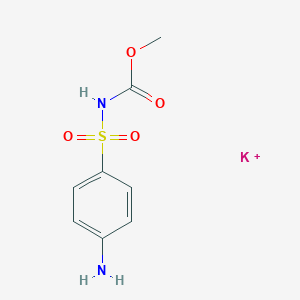
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
